2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H27ClN4O2 and a molecular weight of 426.95 g/mol This compound is known for its unique structural features, which include a piperazine ring, a chlorobenzyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with diethylene glycol to form the piperazine ring.
Introduction of the chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorobenzyl group.
Formation of the hydrazide: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide.
Introduction of the methoxyphenyl group: Finally, the hydrazide is reacted with 2-methoxybenzaldehyde in the presence of an acid catalyst to introduce the methoxyphenyl group and form the final product.
Chemical Reactions Analysis
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can also undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chlorobenzyl group.
Common reagents and conditions used in these reactions include organic solvents such as ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide: This compound has a nitrophenyl group instead of a methoxyphenyl group.
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-hydroxyphenyl)-2-propenylidene]acetohydrazide: This compound has a hydroxyphenyl group instead of a methoxyphenyl group.
Properties
Molecular Formula |
C23H27ClN4O2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H27ClN4O2/c1-30-22-11-5-3-7-19(22)9-6-12-25-26-23(29)18-28-15-13-27(14-16-28)17-20-8-2-4-10-21(20)24/h2-12H,13-18H2,1H3,(H,26,29)/b9-6+,25-12+ |
InChI Key |
WEYIRIOKMYHINH-RQTKGAAPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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